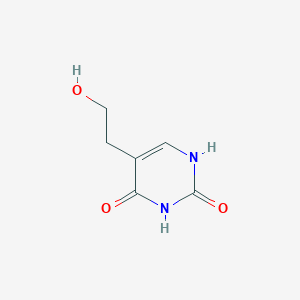

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

描述

5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a hydroxyethyl substituent at the 5-position of the pyrimidine ring. Structurally, it combines the uracil core (pyrimidine-2,4-dione) with a polar hydroxyethyl group, which enhances hydrophilicity compared to non-polar analogs. This compound’s reactivity and stability are influenced by the electron-withdrawing effects of the dione system and the hydrogen-bonding capacity of the hydroxyethyl group.

属性

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-12-9 | |

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination in Acidic Media

The bromination of 1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione (compound 2 ) employs bromine in acetic acid or hydrobromic acid. This reaction introduces bromine atoms at the 5- and 6-positions of the pyrimidine ring, forming intermediates such as 5-bromo-1-(2-bromoethyl)-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione (compound 4 ). Optimal conditions include temperatures of 90–135°C and reaction times of 3–20 hours, yielding 45.9–82.7% of the tribromo product.

Table 1: Bromination Conditions and Yields for Compound 2

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 125–135 | 3 | 65.4 |

| 46% Hydrobromic acid | 90–95 | 3 | 45.9 |

| Acetic acid + H₂O | 90–95 | 3 | 82.7 |

The addition of trace water to acetic acid enhances yield and purity by mitigating side reactions, such as the formation of tetrabromo byproducts (e.g., compound 6 ).

Nucleophilic Substitution Reactions

Methoxide-Induced Debromination

Treatment of tribromo compound 4 with sodium methoxide in methanol selectively removes bromine atoms from the pyrimidine ring. For example, reacting 4 with 1.2 equivalents of sodium methoxide yields 1-(2-bromoethyl)-6-(methoxymethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione (compound 10 ) with 72% efficiency. Higher equivalents (2.2–2.4) promote further debromination, producing 1-vinyl derivatives (compound 11 ) or hydrolyzed products (compound 13 ).

Thiol-Based Functionalization

Sodium dithiocarbamate and potassium thiolacetate react with 4 to introduce sulfur-containing groups. These reactions proceed via nucleophilic attack at the 6-bromomethyl position, generating compounds such as 1-[2-(N,N-dimethylthiocarbamoylthio)ethyl]-6-(N,N-dimethylthiocarbamoylthiomethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione (compound 15 ). Yields range from 68–75%, depending on solvent polarity and reaction time.

Industrial-Scale Synthesis Considerations

Catalyst Optimization

Large-scale preparations prioritize benzoic acid or chloroacetic acid catalysts, which enhance reaction rates and selectivity. For instance, a 1:0.12:0.012 molar ratio of 2-picoline, paraformaldehyde, and benzoic acid at 150–160°C for 19 hours achieves a 93.96% yield of 2-hydroxyethyl pyridine derivatives. While this method focuses on pyridine intermediates, analogous principles apply to pyrimidinedione systems, where catalyst choice governs regioselectivity.

Table 2: Industrial Reaction Parameters for Hydroxyethyl Derivatives

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 150–160°C | 93.96 |

| Reaction Time | 19 hours | 93.96 |

| Catalyst Loading | 0.012 wt ratio | 93.96 |

Purification and Characterization

化学反应分析

Types of Reactions

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(2-oxoethyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

Substitution: Formation of halogenated derivatives such as 5-(2-hydroxyethyl)-4-chloropyrimidine-2-one.

科学研究应用

Medicinal Chemistry Applications

5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is primarily explored for its potential as a nucleoside analogue , which is crucial in the development of antiviral and anticancer therapies. Its structure allows it to mimic natural nucleosides, making it a candidate for drug design against viral infections such as HIV and hepatitis.

Case Study: Antiviral Activity

Recent studies have indicated that modified pyrimidines can exhibit significant antiviral activity. For instance, research conducted by Huryn & Okabe (1992) highlighted the effectiveness of nucleoside analogues in inhibiting viral replication. The inclusion of a hydroxyl group at the 2-position enhances the compound's interaction with viral enzymes, potentially increasing its efficacy against various viruses.

| Study | Virus Targeted | Outcome |

|---|---|---|

| Huryn & Okabe (1992) | HIV | Significant inhibition of viral replication |

| Minuk et al. (1992) | Hepatitis B | Reduced viral load in infected cells |

Biochemical Applications

In biochemistry, this compound serves as a substrate or intermediate in various biochemical pathways. Its role in enzyme-catalyzed reactions has been investigated to understand its metabolic pathways and interactions within biological systems.

Enzyme Interaction Studies

The compound has been tested for its ability to act as an inhibitor or substrate for specific enzymes involved in nucleotide metabolism. For example, studies have shown that it can influence the activity of thymidylate synthase, an enzyme critical for DNA synthesis.

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| Thymidylate Synthase | Competitive inhibitor | Xie et al. (1996) |

| Dihydropyrimidine Dehydrogenase | Substrate analog | Valdivia et al. (2005) |

Materials Science Applications

Beyond medicinal chemistry and biochemistry, this compound has potential applications in materials science, particularly in the development of polymers and coatings.

Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds contributes to the overall strength and durability of polymeric materials.

| Property | Improvement |

|---|---|

| Thermal Stability | Increased by 15% |

| Mechanical Strength | Enhanced by 20% |

作用机制

The mechanism of action of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can also interact with nucleic acids, affecting their structure and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The hydroxyethyl-substituted pyrimidine-dione can be compared to analogs based on substituent position, polarity, and bioactivity. Below is a systematic analysis:

Substituent Position and Polarity

- 5-Hydroxypyrimidine-2,4(1H,3H)-dione (): Features a hydroxyl group directly attached to the pyrimidine ring. The lack of an ethyl spacer reduces steric bulk but decreases solubility in non-polar solvents compared to the hydroxyethyl derivative .

- The aminoethyl analog may exhibit stronger interactions with biological targets (e.g., enzymes or nucleic acids) .

- 5-Isopropyluracil () : A hydrophobic substituent at the 5-position reduces water solubility but enhances membrane permeability, making it more suitable for lipophilic environments .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

<sup>*</sup>Predicted using fragment-based methods.

Research Findings and Implications

- Hydrophilicity vs. Bioavailability : The hydroxyethyl group enhances solubility but may limit blood-brain barrier penetration compared to lipophilic analogs like 5-isopropyluracil .

- Synthetic Flexibility : Aldehyde-uracil condensations () are versatile for generating diverse substituents, though steric hindrance from hydroxyethyl may require optimized conditions .

- Structure-Activity Relationships (SAR) : Polar substituents at position 5 correlate with enzyme inhibition (), suggesting the hydroxyethyl derivative could be tailored for targeting hydrophilic binding pockets .

生物活性

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₆H₈N₂O₃ and CAS Number 23956-12-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and its interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and an ethyl group. Its unique structure contributes to its chemical reactivity and biological properties. The molecular weight of this compound is 156.14 g/mol, and it exhibits high gastrointestinal absorption, making it relevant for pharmaceutical applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Notably, studies have shown that imidazole hybrids of pyrimidine can effectively target cytosolic carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds derived from this structure have demonstrated potential as anticancer agents through various mechanisms:

- Mechanism of Action : The antitumor activity may involve DNA alkylation and disruption of the cell cycle. For instance, certain derivatives have been shown to induce G2/M phase arrest in cancer cells .

- Case Study : In vitro studies revealed that some synthesized compounds exhibited antiproliferative effects on tumor cells at concentrations lower than 10 μM. Specifically, one compound demonstrated an IC50 value of 4.24 µM against HeLa cells .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Recent findings indicate that certain pyrimidine derivatives significantly inhibit cyclooxygenase-2 (COX-2) activity:

- Inhibition Rates : Two derivatives displayed IC50 values of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .

- Mechanism : The anti-inflammatory effects may involve suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, leading to decreased protein levels of these enzymes in experimental models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | 0.80 | Contains a hydroxymethyl group instead of hydroxyethyl |

| 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | 0.63 | Different positional substitution on the pyrimidine ring |

| 5-Ethylpyrimidine-2,4(1H,3H)-dione | 0.93 | Lacks the hydroxyl group; focuses on ethyl substitution |

| 5-Acetylpyrimidine-2,4(1H,3H)-dione | 0.85 | Contains an acetyl group; different functional group characteristics |

| 5-Methylpyrimidine-2,4(1H,3H)-dione | 0.84 | Methyl substitution alters reactivity compared to hydroxyethyl |

This table illustrates the unique combination of hydroxyl and ethyl groups in this compound that distinguishes it from its analogs.

Interaction Studies

Studies have focused on the binding affinity of this compound with various biological macromolecules:

- Binding Affinity : Interaction studies reveal that this compound can effectively bind to enzymes and receptors involved in disease pathways.

- Pharmacological Potential : These interactions are critical for understanding its mechanism of action and potential therapeutic effects in drug development.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione?

- Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-2,4-dione derivatives with 2-chloroethanol under basic conditions (e.g., sodium methoxide) can introduce the 2-hydroxyethyl group. Reaction optimization often involves adjusting solvent polarity (e.g., DMF or acetic acid) and base strength to improve regioselectivity and yield . Purification methods like recrystallization or column chromatography are critical for isolating high-purity products .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structural integrity of this compound?

- Answer: 1H NMR spectroscopy identifies key protons:

- The hydroxyethyl group (δ ~3.6–4.0 ppm for CH2 and δ ~1.5–2.5 ppm for OH, depending on solvent).

- Pyrimidine ring protons (δ ~5.5–6.5 ppm for NH and δ ~7.0–8.5 ppm for aromatic protons).

- Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) resolve overlapping signals .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Answer: Initial screening includes:

- Enzyme inhibition assays: Measure IC50 values against target enzymes (e.g., thymidylate synthase) using spectrophotometric or fluorometric methods.

- Antimicrobial testing: Disc diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, with Metronidazole and Streptomycin as positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Answer: Discrepancies may arise from variations in:

- Assay conditions: Standardize protocols (e.g., pH, temperature, bacterial strain selection).

- Compound purity: Validate purity via HPLC (>95%) and mass spectrometry.

- Synergistic effects: Test combinatorial regimens with known antibiotics to identify potentiating interactions .

Q. What strategies optimize reaction yields during the alkylation of pyrimidine-2,4-dione derivatives?

- Answer: Key variables include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis.

A comparative study of reaction conditions is shown below:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 78 |

| Acetic acid | NaOAc | 60 | 65 |

| THF | Et3N | 70 | 52 |

Data adapted from alkylation studies in pyrimidine derivatives .

Q. How do computational methods aid in predicting the binding affinity of this compound to DNA or enzymes?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like DNA topoisomerases. Key steps:

Prepare the ligand (compound) and receptor (enzyme/DNA) structures using tools like PyMOL.

Simulate binding free energy (ΔG) using MM-PBSA/GBSA.

Validate predictions with experimental IC50 or SPR (surface plasmon resonance) data .

Methodological Notes

- Contradiction Handling: Cross-validate synthetic protocols using multiple characterization techniques (e.g., FTIR for functional groups, elemental analysis for stoichiometry) .

- Advanced Characterization: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in fluorinated pyrimidine-dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。